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Compound of Interest

Compound Name: 6-Methoxygramine

Cat. No.: B1587638 Get Quote

Introduction: 6-Methoxygramine, formally known as (6-methoxy-1H-indol-3-yl)-N,N-

dimethylmethanamine, is a valuable and versatile indole alkaloid derivative that serves as a

pivotal building block in the synthesis of a wide array of complex organic molecules. Its

strategic importance lies in the reactive dimethylaminomethyl group at the C3 position of the

indole nucleus, which acts as a synthetic handle for the introduction of various functionalities.

This application note provides a comprehensive guide for researchers, scientists, and drug

development professionals on the synthesis and utility of 6-methoxygramine as a precursor in

organic synthesis, with a focus on its application in the preparation of key tryptamine

derivatives and β-carbolines.

Chemical Profile and Spectroscopic Data
Property Value Reference

IUPAC Name
(6-methoxy-1H-indol-3-yl)-N,N-

dimethylmethanamine
--INVALID-LINK--

Molecular Formula C₁₂H₁₆N₂O --INVALID-LINK--

Molecular Weight 204.27 g/mol --INVALID-LINK--

CAS Number 62467-65-6 --INVALID-LINK--

Appearance
Off-white to light yellow

crystalline solid
-

Melting Point 125-128 °C -

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1587638?utm_src=pdf-interest
https://www.benchchem.com/product/b1587638?utm_src=pdf-body
https://www.benchchem.com/product/b1587638?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: Chemical Structure of 6-Methoxygramine

Caption: Structure of 6-Methoxygramine.

Synthesis of 6-Methoxygramine via the Mannich
Reaction
The most common and efficient method for the synthesis of 6-methoxygramine is the Mannich

reaction. This three-component condensation involves the reaction of 6-methoxyindole with

formaldehyde and dimethylamine. The reaction proceeds via the formation of an electrophilic

Eschenmoser's salt precursor in situ, which is then attacked by the nucleophilic C3 position of

the indole ring.

Figure 2: Mannich Reaction for 6-Methoxygramine Synthesis
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Caption: Mannich reaction workflow for 6-methoxygramine synthesis.

Detailed Protocol for 6-Methoxygramine Synthesis
This protocol is adapted from established procedures for the synthesis of gramine derivatives.

[1]

Materials:

6-Methoxyindole (1.0 eq)
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Dimethylamine (40% aqueous solution, 1.2 eq)

Formaldehyde (37% aqueous solution, 1.2 eq)

Glacial Acetic Acid

Sodium Hydroxide (pellets)

Water

Ethyl Acetate

Magnesium Sulfate (anhydrous)

Procedure:

In a round-bottom flask, dissolve 6-methoxyindole (1.0 eq) in glacial acetic acid.

In a separate beaker, prepare a cooled mixture of dimethylamine (1.2 eq) and formaldehyde

(1.2 eq) in glacial acetic acid.

Add the dimethylamine/formaldehyde mixture dropwise to the solution of 6-methoxyindole

with stirring.

After the addition is complete, stir the reaction mixture at 50°C overnight.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, dilute the reaction mixture with water and cool in an ice bath.

Slowly add sodium hydroxide pellets to basify the mixture to a pH > 10.

Extract the aqueous layer with ethyl acetate (3 x volumes).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the solution and concentrate the solvent under reduced pressure to yield the crude

product.
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Purify the crude 6-methoxygramine by recrystallization from a suitable solvent system (e.g.,

ethanol/water or ethyl acetate/hexanes).[2][3]

Safety Precautions:

Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood.

[4]

Glacial acetic acid and sodium hydroxide are corrosive. Wear appropriate personal

protective equipment (PPE), including gloves and safety glasses.

The reaction can be exothermic; ensure proper temperature control.

Applications of 6-Methoxygramine in Organic
Synthesis
The utility of 6-methoxygramine as a synthetic precursor stems from the ability of the

dimethylamino group to act as a good leaving group, especially after quaternization, allowing

for nucleophilic substitution at the C3-methylene position.

Synthesis of 6-Methoxytryptamine: A Precursor to
Melatonin
6-Methoxytryptamine is a key intermediate in the synthesis of the neurohormone melatonin. A

common synthetic route involves the conversion of 6-methoxygramine to 6-methoxy-3-

indoleacetonitrile, followed by reduction.

Figure 3: Synthesis of 6-Methoxytryptamine from 6-Methoxygramine

6-Methoxygramine 6-Methoxy-3-indoleacetonitrile
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Caption: Synthetic route to 6-methoxytryptamine.
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This procedure is based on the well-established displacement of the dimethylamino group of

gramine derivatives.

Materials:

6-Methoxygramine (1.0 eq)

Methyl Iodide (excess)

Sodium Cyanide (1.2 eq)

Anhydrous solvent (e.g., Acetonitrile)

Procedure:

Dissolve 6-methoxygramine in the anhydrous solvent under an inert atmosphere.

Add methyl iodide and stir the mixture at room temperature to form the quaternary

ammonium salt. The salt may precipitate from the solution.

After the formation of the salt is complete (monitor by TLC), add sodium cyanide to the

mixture.

Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

Upon completion, cool the reaction mixture and filter to remove any inorganic salts.

Concentrate the filtrate under reduced pressure.

Purify the crude 6-methoxy-3-indoleacetonitrile by column chromatography or

recrystallization.

Safety Precautions:

Methyl iodide is toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

Sodium cyanide is highly toxic. Handle with appropriate safety measures, and have a

cyanide antidote kit readily available. Acidic conditions must be avoided to prevent the
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formation of toxic hydrogen cyanide gas.

The nitrile group is readily reduced to a primary amine using a strong reducing agent like

lithium aluminum hydride (LiAlH₄).

Materials:

6-Methoxy-3-indoleacetonitrile (1.0 eq)

Lithium Aluminum Hydride (LiAlH₄, excess)

Anhydrous solvent (e.g., Diethyl ether or Tetrahydrofuran)

Water

15% Sodium Hydroxide solution

Anhydrous Sodium Sulfate

Procedure:

In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in the anhydrous solvent.

Slowly add a solution of 6-methoxy-3-indoleacetonitrile in the same solvent to the LiAlH₄

suspension at 0°C.

After the addition is complete, allow the reaction to warm to room temperature and then

reflux for several hours.

Monitor the reaction by TLC.

Upon completion, cool the reaction to 0°C and cautiously quench the excess LiAlH₄ by the

sequential dropwise addition of water, followed by 15% sodium hydroxide solution, and then

more water (Fieser workup).

Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with the

reaction solvent.
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Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to afford 6-methoxytryptamine.

Safety Precautions:

LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction

must be performed under an inert atmosphere. The quenching procedure should be

performed with extreme caution.

Synthesis of β-Carbolines via the Pictet-Spengler
Reaction
6-Methoxygramine can be converted to 6-methoxytryptamine, which can then be used in the

Pictet-Spengler reaction to construct the β-carboline skeleton, a core structure in many

alkaloids and pharmacologically active compounds.[5][6][7][8] The Pictet-Spengler reaction

involves the condensation of a tryptamine with an aldehyde or ketone, followed by an acid-

catalyzed intramolecular cyclization.[5][6]

Figure 4: Pictet-Spengler Reaction for β-Carboline Synthesis
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Caption: General workflow of the Pictet-Spengler reaction.

This is a general procedure that can be adapted for various aldehydes or ketones.[5]

Materials:

6-Methoxytryptamine (1.0 eq)

Aldehyde or Ketone (1.0-1.2 eq)
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Anhydrous solvent (e.g., Dichloromethane, Toluene)

Acid catalyst (e.g., Trifluoroacetic acid, Hydrochloric acid)

Saturated aqueous Sodium Bicarbonate solution

Brine

Anhydrous Sodium Sulfate

Procedure:

Dissolve 6-methoxytryptamine in the anhydrous solvent.

Add the aldehyde or ketone to the solution.

Add the acid catalyst and stir the reaction at the appropriate temperature (ranging from room

temperature to reflux, depending on the substrates).

Monitor the reaction by TLC.

Upon completion, quench the reaction with a saturated aqueous solution of sodium

bicarbonate.

Separate the organic layer and extract the aqueous layer with the reaction solvent.

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter and concentrate the solvent under reduced pressure.

Purify the crude product by column chromatography or recrystallization.[2][3]

Conclusion
6-Methoxygramine is a readily accessible and highly useful synthetic intermediate. Its

preparation via the Mannich reaction is straightforward, and its reactivity allows for the facile

introduction of a two-carbon chain at the C3 position of the indole ring, paving the way for the

synthesis of important biological molecules like melatonin and a diverse range of β-carboline
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alkaloids. The protocols provided herein offer a solid foundation for researchers to utilize 6-
methoxygramine in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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